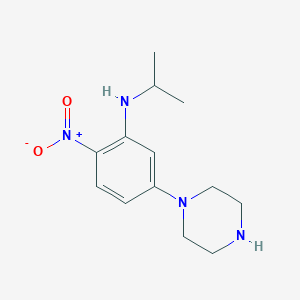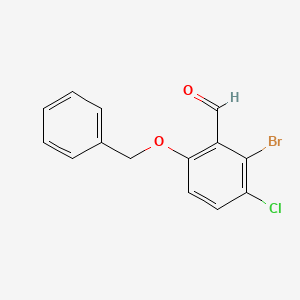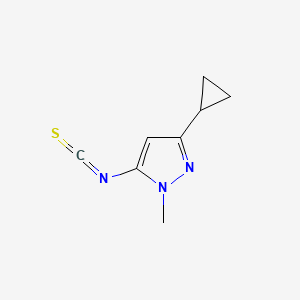
6-Bromo-7-fluoro-2-methylquinazolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-7-fluoro-2-methyl-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and fluorine atoms in the structure can significantly influence the compound’s reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-fluoro-2-methyl-4(3H)-quinazolinone typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with a suitable quinazolinone precursor.
Bromination: Introduction of the bromine atom at the 6th position using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.
Fluorination: Introduction of the fluorine atom at the 7th position using fluorinating agents such as Selectfluor.
Methylation: Introduction of the methyl group at the 2nd position using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-7-fluoro-2-methyl-4(3H)-quinazolinone can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an azide group can lead to the formation of 6-azido-7-fluoro-2-methyl-4(3H)-quinazolinone.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Bromo-7-fluoro-2-methyl-4(3H)-quinazolinone depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The presence of bromine and fluorine atoms can enhance binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-2-methyl-4(3H)-quinazolinone: Lacks the fluorine atom, which may affect its reactivity and biological activity.
7-Fluoro-2-methyl-4(3H)-quinazolinone: Lacks the bromine atom, which may influence its chemical properties.
2-Methyl-4(3H)-quinazolinone: Lacks both bromine and fluorine atoms, serving as a simpler analog.
Uniqueness
6-Bromo-7-fluoro-2-methyl-4(3H)-quinazolinone is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological properties. These halogen atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Propiedades
Fórmula molecular |
C9H6BrFN2O |
|---|---|
Peso molecular |
257.06 g/mol |
Nombre IUPAC |
6-bromo-7-fluoro-2-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H6BrFN2O/c1-4-12-8-3-7(11)6(10)2-5(8)9(14)13-4/h2-3H,1H3,(H,12,13,14) |
Clave InChI |
OJAGKZMDYTUCHN-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC(=C(C=C2C(=O)N1)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Chloroimidazo[1,5-a]pyridine-5-methanol](/img/structure/B13913817.png)










